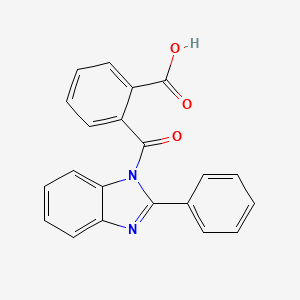

2-(2-Phenylbenzimidazole-1-carbonyl)benzoic acid

Description

Properties

IUPAC Name |

2-(2-phenylbenzimidazole-1-carbonyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O3/c24-20(15-10-4-5-11-16(15)21(25)26)23-18-13-7-6-12-17(18)22-19(23)14-8-2-1-3-9-14/h1-13H,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVINBQHAHYGUMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2C(=O)C4=CC=CC=C4C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylbenzimidazole-1-carbonyl)benzoic acid typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative. One common method includes the reaction of o-phenylenediamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.

Chemical Reactions Analysis

a) Benzimidazole Core Formation

-

Substrate : o-Phenylenediamine reacts with benzaldehyde derivatives under oxidative or acidic conditions to form 2-phenylbenzimidazole.

-

Conditions :

b) Coupling with Benzoic Acid Derivatives

-

Carbonyl Bridge Formation :

a) Carboxylic Acid Reactivity

b) Benzimidazole Modifications

-

Electrophilic Substitution :

-

N-Alkylation :

Coordination Chemistry and Catalysis

The compound acts as a polydentate ligand due to its N, O donor sites:

-

Metal Complexation :

a) Antimicrobial Activity

-

Derivatives exhibit moderate to strong activity against Pheretima posthuma (IC₅₀: 12–28 µg/mL) .

-

Structure-activity relationship (SAR): Electron-withdrawing groups (e.g., -NO₂) enhance potency .

b) Pharmaceutical Intermediates

Reaction Optimization Data

Challenges and Limitations

Biological Activity

2-(2-Phenylbenzimidazole-1-carbonyl)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzimidazole core, which is known for its diverse pharmacological properties. The presence of the carbonyl group and the phenyl substituents contribute to its reactivity and interaction with biological targets.

Research indicates that compounds with a benzimidazole structure can exhibit various biological activities through several mechanisms:

- Antiparasitic Activity : Compounds similar to this compound have shown efficacy against Plasmodium falciparum, the causative agent of malaria. They inhibit β-hematin formation, which is crucial for the survival of the parasite .

- Anticancer Properties : Studies have demonstrated that benzimidazole derivatives can inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds often fall in the low micromolar range, indicating significant cytotoxicity .

- Anti-inflammatory Effects : Some benzimidazole derivatives exhibit anti-inflammatory activity, potentially through inhibition of inflammatory mediators such as COX enzymes .

Antiparasitic Activity

A study focusing on 2-phenylbenzimidazole derivatives revealed their capacity to inhibit β-hematin formation effectively. The most active compounds demonstrated nanomolar inhibition against P. falciparum growth, suggesting a promising pathway for malaria treatment .

Anticancer Activity

The anticancer potential of this compound was evaluated against multiple cancer cell lines. The following table summarizes the IC50 values obtained from various studies:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 5.85 | |

| A549 | 4.53 | ||

| Benzimidazole derivative | HCT116 | <10 |

These values indicate that this compound and its analogs possess significant anticancer activity, comparable to established chemotherapeutics.

Anti-inflammatory Activity

In an evaluation of anti-inflammatory effects using a carrageenan-induced paw edema model in rats, several benzimidazole derivatives displayed notable reductions in edema volume, with percentage inhibitions ranging from 20.90% to 46.27% . This suggests that these compounds may serve as effective anti-inflammatory agents.

Case Study 1: Antiparasitic Efficacy

In a high-throughput screening study, various benzimidazole derivatives were tested for their ability to inhibit β-hematin formation. The most promising candidates showed strong correlations between their structural features and biological activity, leading to further optimization for enhanced efficacy against malaria .

Case Study 2: Cancer Cell Proliferation Inhibition

A recent investigation into the antiproliferative effects of benzimidazole derivatives highlighted their potential as anticancer agents. Compounds were screened against multiple human cancer cell lines, demonstrating significant growth inhibition and apoptosis induction. Notably, one compound achieved an IC50 value lower than that of doxorubicin, a standard chemotherapy drug .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of 2-(2-Phenylbenzimidazole-1-carbonyl)benzoic acid exhibit significant anticancer properties. In vitro tests have shown that these compounds can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and PC3 (prostate cancer) cells. For instance, one study reported IC50 values as low as 4.47 µg/mL against A549 cells, indicating potent activity against tumor growth .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Substituted derivatives have shown appreciable antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents. Some derivatives demonstrated effective inhibition against common pathogens, highlighting their therapeutic potential .

UV Absorption and Sunscreen Formulations

The compound serves as an effective UV filter due to its ability to absorb UV radiation. Research indicates that certain derivatives provide broad-spectrum UV protection, with UVA protection factors reaching values above 15 . These properties make it suitable for incorporation into sunscreen formulations, enhancing skin protection against harmful UV exposure.

Chemoenzymatic Synthesis

A novel approach to synthesize this compound involves a cooperative chemoenzymatic system that combines chemical and enzymatic methods. This method has shown to yield the desired product with over 99% efficiency by utilizing benzyl alcohol and phenylenediamine as substrates . The integration of biocatalysts significantly improves selectivity and reduces by-product formation.

Traditional Synthetic Routes

Traditional synthetic methods often involve the condensation of o-phenylenediamine with various aldehydes under acidic conditions. Recent advancements have optimized these reactions to enhance yields while minimizing environmental impact by employing greener solvents like water .

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of this compound has revealed that modifications at specific positions can significantly affect biological activity. For example, the introduction of hydroxyl or carbonyl groups at strategic locations has been shown to enhance anticancer efficacy .

Summary of Key Findings

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s properties can be contextualized against similar benzimidazole-carboxylic acid derivatives (Table 1):

Key Observations :

- Substituent Position : The position of substituents (e.g., chloro, phenyl, or pyridyl groups) significantly impacts bioactivity. For instance, 2-(2-chlorophenyl) substitution in enhances bioactivity compared to unsubstituted analogues.

- Carboxylic Acid vs. Ester/Carbamate : The free carboxylic acid group in 2-(2-Phenylbenzimidazole-1-carbonyl)benzoic acid may confer higher polarity and acidity compared to ester or carbamate derivatives like methyl 5-benzoyl-2-benzimidazole carbamate . This affects solubility and membrane permeability.

Physicochemical Properties

- Solubility and Extraction : Benzoic acid derivatives exhibit high extraction rates in membrane systems due to favorable distribution coefficients (e.g., >98% extraction for benzoic acid in emulsion liquid membranes ). However, bulky substituents (e.g., benzimidazole-carbonyl groups) may reduce solubility in aqueous phases.

- Thermal Stability : Benzimidazoles with aromatic substituents (e.g., 1-(4-chlorobenzyl)-2-(pyridin-2-yl)benzimidazole ) show high thermal degradation temperatures (>300°C), suggesting similar stability for this compound.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(2-phenylbenzimidazole-1-carbonyl)benzoic acid?

The synthesis typically involves condensation reactions between substituted benzoic acids and benzimidazole derivatives. For example:

- Step 1 : React o-phenylenediamine with a substituted benzoic acid (e.g., salicylic acid) under acidic conditions to form the benzimidazole core .

- Step 2 : Introduce the carbonyl group via a coupling agent (e.g., DCC or EDC) to link the benzimidazole moiety to the second benzoic acid unit .

- Validation : Monitor reaction progress using TLC and confirm purity via HPLC (≥97%) .

Q. How should researchers characterize the structural integrity of this compound?

Use a combination of spectroscopic and crystallographic techniques:

- NMR : Assign peaks for aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ ~170 ppm in NMR) .

- X-ray crystallography : Refine crystal structures using SHELX software to resolve bond lengths and angles, particularly for the benzimidazole-carbonyl linkage .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error .

Q. What are the standard protocols for assessing preliminary biological activity?

- Enzyme inhibition assays : Test against α-glucosidase or α-amylase using spectrophotometric methods (IC values) at pH 7.4 and 37°C .

- Microbial susceptibility : Employ disk diffusion assays against Gram-positive (e.g., B. cereus) and Gram-negative (e.g., E. coli) strains .

- Dose-response curves : Use logarithmic concentrations (1 nM–100 µM) with triplicate measurements .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s structure-activity relationship (SAR)?

- Docking studies : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., α-glucosidase) with RMSD thresholds ≤2.0 Å .

- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to correlate with experimental redox behavior .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories using GROMACS .

Q. What strategies resolve contradictions between spectroscopic data and expected structures?

- Multi-technique validation : Cross-verify NMR assignments with HSQC and HMBC experiments to confirm connectivity .

- High-resolution crystallography : Use SHELXL to refine twinned or low-quality diffraction data, especially for disordered carbonyl groups .

- Isotopic labeling : Synthesize -labeled analogs to clarify ambiguous carbon signals .

Q. How can researchers evaluate the compound’s potential in material science applications?

- Metal-organic frameworks (MOFs) : Screen for coordination with transition metals (e.g., Cu, Zn) via UV-Vis titration and single-crystal XRD .

- Thermal stability : Perform TGA/DSC to assess decomposition temperatures (>250°C for MOF suitability) .

- Surface area analysis : Use BET isotherms to measure porosity after metal complexation .

Q. What advanced analytical techniques ensure batch-to-batch consistency in pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.